3-[2-(4-Fluorophenyl)ethoxy]azetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)ethoxy]azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)5-6-14-11-7-13-8-11/h1-4,11,13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBFVLAQUFQBAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 2 4 Fluorophenyl Ethoxy Azetidine
Retrosynthetic Analysis and Strategic Disconnections for the Azetidine (B1206935) Core and Ether Linkage
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by breaking them down into simpler, commercially available starting materials. For 3-[2-(4-fluorophenyl)ethoxy]azetidine, the primary disconnections involve the ether linkage and the C-N bonds of the azetidine ring.
Two principal retrosynthetic strategies can be envisioned:
Strategy A: Ether Formation as the Final Step. This common approach disconnects the C-O bond of the ether linkage. This leads to two key precursors: a 3-hydroxyazetidine derivative and a 2-(4-fluorophenyl)ethyl halide or sulfonate. The azetidine nitrogen would typically be protected with a suitable group (e.g., Boc, Cbz) to prevent side reactions. This strategy is often favored due to the commercial availability or straightforward synthesis of N-protected 3-hydroxyazetidine.
Strategy B: Azetidine Ring Formation as a Key Step. This strategy involves disconnecting the C-N bonds of the azetidine ring. A plausible precursor would be a 1,3-dihalogenated propane (B168953) derivative bearing the 2-(4-fluorophenyl)ethoxy moiety at the 2-position. Cyclization with a primary amine or ammonia (B1221849) source would then form the azetidine ring. This approach can be more challenging due to potential competing reactions and the need to synthesize the specifically substituted propane precursor.
A third, less common, disconnection could involve the C-C bond of the ethoxy side chain, leading to a 3-(vinyloxy)azetidine and a fluorophenyl derivative, which would be coupled via a reaction like a Heck or Suzuki coupling, followed by reduction. However, the stability and preparation of the vinyl ether precursor make this route less practical.
Methods for Introducing the 4-Fluorophenyl Ethoxy Moiety into Azetidine Scaffolds
The introduction of the 2-(4-fluorophenyl)ethoxy group onto the azetidine ring is most commonly achieved through the formation of an ether linkage. The two primary methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.
Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with an alkyl halide or sulfonate. In the context of synthesizing this compound, this translates to two main variations:
Reacting N-protected 3-hydroxyazetidine with a 2-(4-fluorophenyl)ethyl electrophile: The hydroxyl group of N-protected 3-hydroxyazetidine is deprotonated with a base (e.g., sodium hydride) to form the corresponding alkoxide. This is then reacted with a suitable 2-(4-fluorophenyl)ethyl derivative, such as 2-(4-fluorophenyl)ethyl bromide or tosylate, to form the desired ether.
Reacting a 2-(4-fluorophenyl)ethoxide with an N-protected 3-azetidinyl electrophile: 2-(4-Fluorophenyl)ethanol is deprotonated, and the resulting alkoxide is reacted with an N-protected azetidine bearing a good leaving group at the 3-position (e.g., 3-tosyloxyazetidine or 3-bromoazetidine).
The first variation is generally more common due to the easier accessibility of the required reagents.
Mitsunobu Reaction: This reaction provides a milder alternative for forming the ether linkage and proceeds with inversion of stereochemistry if a chiral center is present. It involves the reaction of an alcohol (e.g., N-protected 3-hydroxyazetidine) with another alcohol (e.g., 2-(4-fluorophenyl)ethanol) in the presence of a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
The choice between these methods depends on factors such as the substrate's sensitivity to basic conditions (favoring the Mitsunobu reaction) and the desired stereochemical outcome.
The precursor, 2-(4-fluorophenyl)ethanol , is a commercially available compound or can be synthesized through various methods, such as the reduction of 4-fluorophenylacetic acid or its esters. chemimpex.com
Stereoselective and Enantioselective Synthesis Approaches for Chiral Azetidine Derivatives
The synthesis of chiral, enantioenriched azetidine derivatives is of significant interest due to their applications in medicinal chemistry. Several strategies have been developed to control the stereochemistry of the azetidine ring. nih.gov
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, amino acids such as L-aspartic acid or L-serine can be converted into chiral azetidine derivatives through a series of chemical transformations. nih.gov This strategy provides access to azetidines with a defined absolute configuration.
Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in the formation of the azetidine ring is a powerful strategy. acs.org Examples include:
Organocatalysis: Chiral amines or phosphoric acids can catalyze the enantioselective [2+2] cycloaddition of imines and alkenes. rsc.orgnih.gov
Transition Metal Catalysis: Chiral transition metal complexes (e.g., based on palladium, rhodium, or copper) can catalyze various reactions, such as asymmetric hydrogenations of azetines or enantioselective C-H amination reactions, to produce chiral azetidines. rsc.orgacs.org
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction. nih.gov After the desired stereocenter is established, the auxiliary is removed. For example, chiral sulfinamides can be used to direct the stereoselective addition of nucleophiles to imines, which can then be cyclized to form chiral azetidines. rsc.org
Kinetic Resolution: A racemic mixture of an azetidine derivative can be resolved by reacting it with a chiral reagent or catalyst that selectively reacts with one enantiomer, leaving the other enantiomer unreacted.
For the synthesis of chiral this compound, a common approach would be to start with an enantiomerically pure N-protected 3-hydroxyazetidine. The subsequent etherification reaction (e.g., Mitsunobu reaction) would then proceed with inversion of configuration, allowing for the synthesis of the desired enantiomer of the final product.
Post-Synthetic Derivatization Strategies and Functionalization of the Core Scaffold
Once the this compound scaffold is synthesized, it can be further modified to explore structure-activity relationships. The primary sites for derivatization are the nitrogen atom of the azetidine ring and, potentially, the aromatic ring of the fluorophenyl group.
N-Functionalization: If the azetidine is synthesized with a protecting group on the nitrogen, its removal uncovers a secondary amine that can undergo a wide range of reactions:
Alkylation and Arylation: The secondary amine can be alkylated with various alkyl halides or subjected to reductive amination with aldehydes or ketones to introduce new substituents. nih.gov It can also be arylated using Buchwald-Hartwig amination.
Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields the corresponding amides and sulfonamides. researchgate.net
Urea and Carbamate Formation: Treatment with isocyanates or chloroformates leads to the formation of ureas and carbamates, respectively.
C-H Functionalization: While less common, direct C-H functionalization of the azetidine ring, particularly at the C2 and C4 positions, is an emerging area. nih.gov This can be achieved through lithiation followed by quenching with an electrophile. nih.govuni-muenchen.de The directing group on the nitrogen atom plays a crucial role in the regioselectivity of this reaction. lookchem.com
Aromatic Ring Functionalization: The 4-fluorophenyl group can also be a site for further modification, although this is generally less straightforward. Electrophilic aromatic substitution reactions could potentially introduce additional substituents on the ring, but the directing effects of the fluorine and the ethoxy-azetidine chain would need to be considered.
These derivatization strategies allow for the creation of a library of compounds based on the core this compound scaffold, which is essential for optimizing biological activity in drug discovery programs. nih.gov
Green Chemistry Principles and Sustainable Methodologies in Azetidine Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in Applying these principles to azetidine synthesis is an active area of research.
Key aspects of green chemistry in this context include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reactions like cycloadditions are inherently more atom-economical than multi-step sequences involving protecting groups and leaving groups.
Use of Safer Solvents: Replacing hazardous organic solvents (e.g., chlorinated hydrocarbons) with greener alternatives such as water, ethanol, ionic liquids, or supercritical CO2. acs.orgnumberanalytics.com Solvent-free reactions, where possible, are an even better option. rasayanjournal.co.in
Catalysis: Utilizing catalytic reagents (e.g., organocatalysts, biocatalysts, or recyclable metal catalysts) in place of stoichiometric reagents to reduce waste. numberanalytics.comnumberanalytics.com Biocatalysis, using enzymes, can offer high selectivity under mild conditions. numberanalytics.com
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted or ultrasound-assisted synthesis, which can often shorten reaction times and improve yields. rasayanjournal.co.innumberanalytics.com
Use of Renewable Feedstocks: While not always directly applicable to the synthesis of a specific target like this compound, the broader goal is to derive starting materials from renewable sources rather than petrochemicals.
Reduction of Derivatives: Minimizing the use of protecting groups to reduce the number of synthetic steps and the amount of waste generated. nih.gov
For the synthesis of this compound, green approaches could involve developing a one-pot synthesis from simple starting materials, using a recyclable catalyst for the ring formation or etherification step, and performing the reactions in an environmentally benign solvent. The development of more sustainable methodologies is crucial for the large-scale production of azetidine-containing pharmaceuticals. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for 3 2 4 Fluorophenyl Ethoxy Azetidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the solution-state structure and dynamics of molecules like 3-[2-(4-fluorophenyl)ethoxy]azetidine. By analyzing the magnetic properties of atomic nuclei, NMR can reveal detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Spatial Proximity
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of this compound and establishing its detailed molecular framework.
Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons, revealing which protons are adjacent to each other through chemical bonds. For this compound, COSY spectra would confirm the connectivity within the azetidine (B1206935) ring and the ethoxy side chain. For instance, correlations would be expected between the protons on C2 and C3 of the azetidine ring, as well as between the methylene protons of the ethoxy group.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as carbon-13. This technique allows for the definitive assignment of each proton to its corresponding carbon atom. The HSQC spectrum of this compound would show cross-peaks connecting the signals of the azetidine and ethoxy protons to their directly bonded carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different fragments of the molecule. In the case of this compound, HMBC would be instrumental in confirming the connection between the ethoxy group and the azetidine ring, for example, by showing a correlation between the C3 proton of the azetidine ring and the oxygen-linked carbon of the ethoxy side chain.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the molecule's preferred conformation and stereochemistry. For this compound, NOESY could reveal the spatial relationship between the protons on the azetidine ring and those on the fluorophenyl group, providing insights into the molecule's folding in solution.
| 2D NMR Technique | Information Provided | Application to this compound |
| COSY | Proton-proton scalar coupling (through-bond) | Confirms connectivity within the azetidine and ethoxy moieties. |
| HSQC | Direct proton-carbon correlation (one-bond) | Assigns each proton to its directly attached carbon atom. |
| HMBC | Long-range proton-carbon correlation (2-3 bonds) | Establishes the link between the azetidine ring and the ethoxy side chain. |
| NOESY | Proton-proton spatial proximity (through-space) | Elucidates the preferred solution-state conformation and stereochemistry. |
Variable-Temperature NMR for Conformational Dynamics and Energy Barriers
The four-membered azetidine ring is known to undergo ring-puckering, and the ethoxy side chain possesses rotational freedom. Variable-temperature (VT) NMR studies can provide valuable information about these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. These changes can be analyzed to determine the energy barriers associated with conformational interchanges, such as the rate of ring inversion in the azetidine moiety or rotation around the C-O and C-C bonds of the side chain.
X-ray Crystallography for Solid-State Structural Analysis and Polymorphism Studies
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, it is possible to determine precise bond lengths, bond angles, and torsion angles. This technique would reveal the exact conformation of the molecule in the crystal lattice, including the pucker of the azetidine ring and the orientation of the fluorophenyl group. Furthermore, X-ray crystallography is the primary method for identifying and characterizing different crystalline forms, or polymorphs, which can have significant implications for the physical properties of the compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Stereochemical Determination
If this compound is synthesized as a single enantiomer, chiroptical spectroscopy techniques like Circular Dichroism (CD) are essential for determining its absolute stereochemistry (R or S configuration). CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimentally measured CD spectrum to that predicted by quantum chemical calculations for each enantiomer, the absolute configuration of the synthesized compound can be unambiguously assigned.
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Mechanistic Studies of Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the elemental composition of this compound. Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion, followed by analysis of the resulting fragment ions. By studying the fragmentation patterns, it is possible to deduce the underlying fragmentation mechanisms and gain further confidence in the proposed structure. For this compound, characteristic fragmentation pathways would likely involve cleavage of the ether linkage and fragmentation of the azetidine ring.
| Mass Spectrometry Technique | Information Provided | Application to this compound |
| HRMS | Accurate mass-to-charge ratio | Confirms the elemental composition and molecular formula. |
| MS/MS | Fragmentation patterns | Elucidates fragmentation mechanisms and provides structural confirmation. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Hydrogen Bonding Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for functional group identification. In the spectrum of this compound, one would expect to observe characteristic bands for the C-F stretch of the fluorophenyl group, the C-O-C stretch of the ether linkage, and the N-H and C-N vibrations of the azetidine ring. Furthermore, these techniques are sensitive to intermolecular interactions, such as hydrogen bonding. In the solid state, the N-H group of the azetidine ring can act as a hydrogen bond donor, and shifts in the N-H stretching frequency can provide evidence for and information about the strength of these interactions.
Computational and Theoretical Chemistry Approaches in the Study of 3 2 4 Fluorophenyl Ethoxy Azetidine
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic properties of a molecule. elixirpublishers.comresearchgate.net These approaches solve the Schrödinger equation (or a simplified form) to determine a molecule's geometric structure and electron distribution. mdpi.com For 3-[2-(4-Fluorophenyl)ethoxy]azetidine, DFT methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) can provide a balance of accuracy and computational cost for optimizing the molecular geometry and calculating vibrational frequencies. elixirpublishers.commdpi.com Ab initio methods, while often more computationally intensive, can offer higher accuracy for specific properties. researchgate.net These calculations are crucial for predicting the molecule's reactivity and stability. scilit.comrsc.org
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other species. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. libretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net For this compound, calculations would likely show the HOMO localized around the electron-rich regions, such as the nitrogen and oxygen atoms, while the LUMO might be distributed over the aromatic fluorophenyl ring. Understanding these interactions is vital for predicting reaction mechanisms. wikipedia.orgprinceton.edu
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.09 | Energy of the highest occupied molecular orbital, indicating electron-donating capability. |
| LUMO Energy | -1.88 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.21 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. researchgate.net |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other molecules. researchgate.net The MEP map illustrates regions of negative electrostatic potential (electron-rich, nucleophilic sites) and positive electrostatic potential (electron-poor, electrophilic sites). For this compound, an MEP analysis would highlight the electronegative regions around the fluorine, nitrogen, and oxygen atoms, which are potential sites for hydrogen bonding or interaction with positively charged centers in a biological target. mdpi.comnih.gov Conversely, the hydrogen atoms on the azetidine (B1206935) ring and the aromatic ring would exhibit positive potential. This analysis is fundamental for understanding molecular recognition processes, such as how the molecule might fit into a receptor's binding pocket. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Ensembles and Dynamic Behavior in Solution
While quantum calculations provide insight into a static molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. dtu.dk For this compound, an MD simulation in an explicit solvent like water can reveal its conformational flexibility. mdpi.com This is particularly important for understanding the range of shapes the molecule can adopt in solution, including the rotation around the ethoxy bridge and the puckering of the azetidine ring. nih.gov The resulting trajectory provides an ensemble of conformations, offering a dynamic picture of the molecule's behavior and its interactions with the surrounding solvent molecules, which is crucial for predicting its behavior in a biological environment. nih.gov
Table 2: Typical Parameters for an MD Simulation of this compound
| Parameter | Value/Setting | Purpose |
|---|---|---|
| Force Field | OPLS-2005 | Defines the potential energy function for atoms and bonds in the system. mdpi.com |
| Solvent Model | TIP3P Water | Explicitly models the surrounding water molecules. mdpi.com |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature to mimic physiological conditions. dtu.dk |
| Simulation Time | 100 ns | The duration of the simulation to allow for adequate sampling of conformational space. mdpi.com |
| Temperature | 300 K | Simulates the system at a physiologically relevant temperature. |
Molecular Docking and Scoring Methodologies for Predicting Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rjptonline.orgchemrxiv.org The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and evaluating them using a scoring function, which estimates the binding affinity. nih.gov For this compound, docking studies can be performed against a specific protein target to predict its binding mode and affinity (e.g., expressed in kcal/mol). mdpi.comnih.gov The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and amino acid residues in the active site, providing a structural basis for its potential biological activity. rjptonline.org
Table 3: Hypothetical Molecular Docking Results for this compound
| Parameter | Value | Interacting Residues (Hypothetical) |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.6 | N/A |
| Hydrogen Bonds | 2 | Ser-117, Lys-15 |
| Hydrophobic Interactions | Multiple | Phe-282, Leu-320 |
| Halogen Bond | 1 | Backbone carbonyl of Gly-265 |
Ligand-Based and Structure-Based Computational Design Principles for Azetidine Scaffolds
Computational design principles are used to rationally modify lead compounds to improve their potency, selectivity, and pharmacokinetic properties. These principles fall into two main categories:
Structure-Based Design: This approach relies on the 3D structure of the target protein. Using docking results for this compound, modifications can be designed to enhance interactions with the binding site. For example, if a nearby pocket is unfilled, the scaffold could be elaborated to occupy that space and form additional favorable interactions. nih.gov
Ligand-Based Design: When the structure of the target is unknown, this method uses information from a set of known active molecules. By comparing the structural and electronic features of active azetidine-containing compounds, a pharmacophore model can be developed to guide the design of new analogues of this compound with improved activity. nih.gov The azetidine ring itself is considered a privileged scaffold because its rigid structure can reduce the entropic penalty of binding to a target. enamine.netresearchgate.net
QSAR/QSPR Modeling for Elucidating Structure-Activity/Property Relationships (Conceptual Frameworks)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activity or physicochemical properties, respectively. researchgate.net The fundamental principle is that the activity/property of a chemical is a function of its molecular structure. nih.gov
To build a QSAR model for analogues of this compound, one would first generate a set of molecular descriptors for each compound. nih.gov These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.net Statistical methods, like multiple linear regression, are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.netmdpi.com Such a model can then be used to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are most important for activity. nih.gov
Table 4: Common Molecular Descriptors in QSAR/QSPR Modeling
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Count | Basic molecular composition. |
| Topological (2D) | Wiener Index, Kier & Hall Indices | Describes atomic connectivity and branching. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Relates to the 3D shape and size of the molecule. |
| Physicochemical | LogP, Molar Refractivity | Describes properties like lipophilicity and polarizability. researchgate.net |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Describes electronic properties. |
Compound Reference Table
Cheminformatics and Data Mining for Analog Exploration and Scaffold Diversity
Cheminformatics and data mining have become indispensable tools in modern medicinal chemistry for the systematic exploration of chemical space, identification of novel analogs, and diversification of molecular scaffolds. In the context of this compound, these computational approaches offer a rational framework to design new molecules with potentially improved pharmacological profiles. By leveraging large chemical databases and sophisticated algorithms, researchers can navigate the vast landscape of possible molecular structures to identify promising candidates for synthesis and biological evaluation.
The exploration of analogs for this compound through cheminformatics typically begins with the definition of a structural query. This query can be the 2D structure of the molecule itself or a more abstract representation, such as a pharmacophore model highlighting key chemical features essential for biological activity. Similarity searching is a fundamental technique employed to identify compounds in large databases that are structurally similar to the query molecule. Various molecular fingerprints, such as Extended-Connectivity Fingerprints (ECFPs), are used to encode the structural features of molecules into binary strings, allowing for rapid comparison and retrieval of similar compounds.
Scaffold diversity analysis aims to identify novel core structures that can serve as alternative frameworks for designing new series of compounds. This is particularly important for moving beyond known chemical space and discovering intellectual property opportunities. For this compound, this could involve replacing the azetidine ring with other four-membered heterocycles or exploring different substitution patterns on the phenyl ring. nih.gov Data mining techniques, such as clustering and scaffold network analysis, can be applied to large compound libraries to identify prevalent and novel scaffolds related to the initial hit compound.
The following data tables illustrate the types of analyses that can be performed using cheminformatics and data mining for analog exploration and scaffold diversity of compounds related to this compound.
Table 1: Representative Azetidine Scaffolds for CNS-Focused Libraries
This table showcases a variety of azetidine-based scaffolds that have been synthesized and evaluated for their potential in developing CNS-focused chemical libraries. nih.govresearchgate.netacs.org These examples highlight the chemical diversity that can be achieved starting from a core azetidine structure.
| Scaffold ID | Core Structure | Key Features | Potential Applications |
| AZ-01 | Fused Azetidine-Piperidine | Bicyclic, rigid structure | GPCR modulators, ion channel blockers |
| AZ-02 | Spirocyclic Azetidine-Oxetane | Increased three-dimensionality | Metabolic enzyme inhibitors |
| AZ-03 | Bridged Azetidine | Conformationally constrained | Kinase inhibitors |
| AZ-04 | 3,3-Disubstituted Azetidine | Gem-disubstituted pattern | Transporter ligands |
Table 2: In Silico Profiling of Virtual Analogs of this compound
This table presents a hypothetical in silico evaluation of virtual analogs of this compound, where modifications have been made to the core structure. Computational models are used to predict key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for prioritizing compounds for synthesis.
| Compound ID | Modification from Parent | Predicted LogP | Predicted Aqueous Solubility (mg/mL) | Predicted BBB Permeability |
| FPEA-001 | Parent Compound | 2.8 | 0.5 | High |
| FPEA-002 | Fluoro to Chloro substitution | 3.2 | 0.3 | High |
| FPEA-003 | Ethoxy linker to Propoxy | 3.3 | 0.2 | Moderate |
| FPEA-004 | Azetidine to Pyrrolidine | 2.5 | 0.8 | High |
| FPEA-005 | Addition of a hydroxyl group | 2.1 | 1.2 | Moderate |
By employing these computational strategies, researchers can efficiently sift through a multitude of virtual compounds to identify those with the highest probability of success, thereby accelerating the drug discovery process for new azetidine-based therapeutics. nih.gov
Mechanistic Investigations of Molecular Recognition and Biological Target Interactions Preclinical Focus
Biochemical and Biophysical Methods for Target Identification and Validation
No publicly available data from biochemical or biophysical studies could be found for 3-[2-(4-Fluorophenyl)ethoxy]azetidine. Information regarding its binding affinity for specific receptors or its inhibitory effects on enzymes is not present in the scientific literature.
There are no published studies detailing the use of receptor binding assays to determine the ligand-target affinity of this compound.
No data from enzyme inhibition kinetic studies for this compound are available.
There are no published reports on the use of biophysical techniques to map the interaction between this compound and any protein targets.
Elucidation of Allosteric Modulation Mechanisms and Sites
There is no information available in the scientific literature to suggest or elucidate any allosteric modulation mechanisms or binding sites for this compound.
Investigation of Mode of Action and Signaling Pathway Perturbations in In Vitro Cell-Based Systems (Mechanistic Insights)
No in vitro cell-based studies investigating the mode of action or potential perturbations of signaling pathways by this compound have been published.
Structure-Based Rational Design for Enhancing Target Selectivity and Potency (Conceptual Approach)
Without an identified biological target and established structure-activity relationships, any discussion on the rational design for enhancing the selectivity and potency of this compound would be entirely speculative.
Integration of Azetidine (B1206935) Scaffolds in Chemical Biology Probes and Tools for Mechanistic Studies
The azetidine ring is a saturated four-membered heterocycle containing a nitrogen atom. rsc.org Its incorporation into molecular probes is driven by several key features that are advantageous for studying molecular recognition and biological target interactions. The strained nature of the ring, while providing reasonable chemical stability, imparts a degree of conformational rigidity that is beneficial for pre-organizing appended functional groups for optimal interaction with a biological target. rsc.orgenamine.net This rigidity can lead to higher binding affinity and selectivity by reducing the entropic penalty upon binding. enamine.net Furthermore, the azetidine moiety is often used as a bioisosteric replacement for more common saturated heterocycles like piperidines and pyrrolidines, which can lead to improved properties such as solubility and metabolic stability. chemrxiv.org
The versatility of the azetidine scaffold allows for its integration into a wide array of chemical biology tools, including inhibitors for target validation and fluorescent probes for bioimaging.
Azetidine-Based Inhibitors for Mechanistic Studies
The development of potent and selective inhibitors is crucial for probing the function of specific enzymes and signaling pathways. The azetidine scaffold has been successfully incorporated into inhibitors targeting various protein classes.
A notable example is the development of small-molecule inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cancers. Researchers transformed previously developed proline-based STAT3 inhibitors into a series of (R)-azetidine-2-carboxamide analogues. acs.orgnih.gov This modification resulted in a significant enhancement in potency, with some analogues exhibiting sub-micromolar inhibitory activity against STAT3. acs.orgnih.gov The increased potency afforded by the azetidine scaffold allowed for further modifications to improve physicochemical properties without sacrificing efficacy. acs.orgnih.gov Isothermal titration calorimetry (ITC) studies confirmed the high-affinity binding of these azetidine-based inhibitors to the STAT3 protein, validating their use as chemical probes to study STAT3-dependent signaling. acs.org
The following table summarizes the data for representative azetidine-based STAT3 inhibitors:
| Compound | Target | Assay | IC50 (μM) | Key Finding |
| 5a | STAT3 | EMSA | 0.55 | Sub-micromolar potency achieved with the azetidine scaffold. acs.orgnih.gov |
| 5o | STAT3 | EMSA | 0.38 | Demonstrates potent inhibition of STAT3 DNA-binding activity. acs.org |
| 8i | STAT3 | EMSA | 0.34 | Highlights the successful optimization of the azetidine series. acs.org |
EMSA: Electrophoretic Mobility Shift Assay
Similarly, azetidine-piperazine diamides have been synthesized as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a significant drug target. This demonstrates the broad applicability of the azetidine scaffold in creating tools to investigate different enzyme classes. rsc.org More recently, azetidine-benzoxazole derivatives have been discovered as potent inhibitors of the receptor tyrosine kinase MerTK, with demonstrated in vivo target engagement, showcasing their potential in dissecting immune responses in cancer. nih.gov
Azetidine-Containing Fluorescent Probes
Fluorescent probes are indispensable tools in chemical biology for visualizing and tracking biological molecules and processes in living systems. The azetidine scaffold has been integrated into fluorophores to enhance their photophysical properties. researchgate.net
Replacing the commonly used N,N-dimethylamino group in many fluorophores with an azetidine ring has been shown to significantly improve quantum yields and brightness. researchgate.net This strategy has been applied to various fluorophore scaffolds, leading to the development of higher-quality fluorescent probes with improved performance in bioimaging applications. For instance, incorporating azetidine-containing heterospirocycles into rhodamine dyes has been shown to enhance their performance. researchgate.net This modification can lead to a modulation of fluorescence, including enhanced quantum yield and tuned absorption and emission wavelengths. researchgate.net
The introduction of 3-aminoazetidine (3-AAz) subunits into small peptides has enabled the late-stage functionalization of these macrocycles with dye and biotin (B1667282) tags. This approach allows for the creation of tagged macrocycles that can be used as probes to study peptide-protein interactions and other biological phenomena. nih.gov
The following table provides examples of how azetidine incorporation can modulate fluorophore properties:
| Fluorophore Type | Modification | Effect | Application |
| General Donor-Acceptor Dyes | Introduction of azetidine-containing heterospirocycles | Enhanced brightness, photostability, and water solubility | High-quality fluorophores for bioimaging researchgate.net |
| Rhodamine Dyes | Azetidine substitution | Improved photophysical and physicochemical properties | Fluorescent probes researchgate.net |
| Macrocyclic Peptides | Incorporation of 3-aminoazetidine (3-AAz) | Enables late-stage tagging with dyes (e.g., biotin) | Probes for studying peptide interactions nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 2 4 Fluorophenyl Ethoxy Azetidine Analogs
Systematic Exploration of Substituent Effects on Azetidine (B1206935) Ring Conformation and Interactions
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key feature in many bioactive molecules. Its significance is partly due to the considerable ring strain (approximately 25.4 kcal/mol), which influences its conformation and reactivity. rsc.orgrsc.org This inherent strain makes the azetidine scaffold a rigid and structurally unique component that can precisely orient substituents for optimal interactions with biological targets. nih.govnih.gov
The substitution pattern on the azetidine ring profoundly affects its conformation and, consequently, its binding interactions. The nitrogen atom of the ring can be a key interaction point, and its substitution state (e.g., protonated or bearing substituents) can influence intramolecular forces. Computational studies on fluorinated azetidine derivatives have shown that favorable charge-dipole interactions between a C-F bond and a charged nitrogen atom (C–F···N+) can occur, leading to a more rigid ring pucker. researchgate.net This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein.
In SAR studies, substituents are systematically introduced at various positions of the azetidine ring to probe the steric and electronic requirements of the binding pocket. For example, adding small alkyl or polar groups to the C2 or C4 positions can reveal specific pockets or potential hydrogen bonding opportunities within the target protein. The impact of these substitutions is often quantified by measuring the binding affinity (e.g., IC₅₀ or Kᵢ values) of the resulting analogs.
Table 1: Hypothetical SAR Data for Substituents on the Azetidine Ring of 3-[2-(4-Fluorophenyl)ethoxy]azetidine Analogs
| Compound ID | Azetidine Substituent (R) | Target Binding Affinity (IC₅₀, nM) | Rationale for Change |
| A-1 | -H (Parent Compound) | 50 | Baseline affinity |
| A-2 | -CH₃ at C2 | 150 | Probes for steric tolerance at C2 |
| A-3 | -OH at C2 | 75 | Explores potential H-bond donor/acceptor interactions |
| A-4 | -F at C2 (axial) | 35 | Introduces polarity and potential C-F···N+ interaction to increase rigidity researchgate.net |
| A-5 | -N(CH₃)₂ at N1 | 200 | Alters basicity and introduces bulk at the nitrogen atom |
Modulations of the Ether Linkage and Their Impact on Molecular Recognition
The ether linkage in this compound is a critical spacer that connects the azetidine and the fluorophenyl moieties. Its length, flexibility, and chemical nature are crucial for positioning these two key pharmacophoric elements correctly within the target's binding site. Modifying this linker is a common strategy to optimize potency and pharmacokinetic properties.
Replacing the ether oxygen with other atoms or functional groups can significantly alter the molecule's properties. For instance:
Thioether (S): A sulfur atom is larger and less electronegative than oxygen, which can alter bond angles and reduce hydrogen bond accepting capacity.
Amine (NH) or N-alkyl (NR): Introducing a nitrogen atom creates a basic center that can be protonated at physiological pH, potentially forming new ionic interactions with acidic residues like aspartate or glutamate (B1630785) in the binding site.
Amide (-C(O)NH- or -NHC(O)-): Amides are planar and rigid, restricting conformational flexibility. They also introduce strong hydrogen bond donor and acceptor capabilities, which can lead to new, potent interactions.
Table 2: Hypothetical SPR Data for Ether Linkage Modifications
| Compound ID | Linker Modification (X) | Target Binding Affinity (IC₅₀, nM) | Change in Property |
| B-1 | -O- (Parent Ether) | 50 | Baseline |
| B-2 | -S- (Thioether) | 80 | Increased lipophilicity, altered bond angle |
| B-3 | -NH- (Secondary Amine) | 25 | Added H-bond donor and basic center |
| B-4 | -CH₂- (Methylene) | 300 | Removed polar interaction point |
| B-5 | -C(O)NH- (Amide) | 15 | Introduced rigidity and H-bonding capacity |
Influence of Fluorine Atom Position and Aromatic Ring Substitutions on Intermolecular Interactions
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry due to its unique properties. nih.gov Fluorine is highly electronegative, yet it is small (similar in size to hydrogen) and has low polarizability. researchgate.net The C-F bond can significantly influence a molecule's electronic structure and its interactions with protein receptors. nih.gov
The position of the fluorine atom on the phenyl ring is critical. Moving the fluorine from the para position (as in the parent compound) to the ortho or meta positions can alter the molecule's dipole moment and its ability to form specific interactions, such as dipole-dipole or halogen bonds. nih.gov Fluorine can also modulate the acidity of nearby protons and influence the conformation of the molecule. rsc.org For example, interactions between fluorinated and non-fluorinated aromatic rings are often governed by electrostatic effects, leading to different stacking geometries compared to phenyl-phenyl interactions. rsc.org
Beyond fluorine, other substitutions on the aromatic ring can be explored to probe for additional binding pockets. Adding electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -CN, -CF₃) can fine-tune the electronic properties of the ring and its potential for π-π stacking or cation-π interactions.
Table 3: Hypothetical SAR Data for Aromatic Ring Substitutions
| Compound ID | Aromatic Substitution | Target Binding Affinity (IC₅₀, nM) | Rationale/Expected Effect |
| C-1 | 4-Fluoro (Parent) | 50 | Baseline affinity |
| C-2 | 2-Fluoro | 120 | Steric hindrance near the ether linkage |
| C-3 | 3-Fluoro | 65 | Altered dipole moment |
| C-4 | 2,4-Difluoro | 40 | Increased hydrophobic and polar interactions nih.govnih.gov |
| C-5 | 4-Chloro | 55 | Larger halogen, similar electronics |
| C-6 | 4-Trifluoromethyl | 90 | Strong electron-withdrawing group, probes hydrophobic pocket |
Stereochemical Aspects of Molecular Activity and Selectivity
The introduction of a substituent on the azetidine ring at the C3 position, where the ethoxy chain is attached, creates a chiral center. Biological systems, being chiral themselves, often exhibit stereoselectivity, meaning that one enantiomer of a drug may have significantly higher activity or a different pharmacological profile than the other. Therefore, the synthesis and evaluation of individual enantiomers are crucial steps in drug development. acs.org
The absolute configuration (R or S) at the chiral center dictates the three-dimensional arrangement of the substituents. One enantiomer may position the fluorophenyl group and the azetidine nitrogen in a way that perfectly complements the binding site, maximizing favorable interactions. In contrast, the other enantiomer might introduce steric clashes or fail to align key functional groups correctly, resulting in weaker binding or inactivity.
Stereoselectivity is also vital for off-target effects. One enantiomer might be highly selective for the intended target, while the other could interact with different proteins, leading to unwanted side effects. The stereoselective incorporation of atoms like fluorine can also induce specific conformational preferences that differ between diastereomers, further influencing activity. researchgate.net
Development of Predictive Models for Molecular Recognition and Ligand Efficiency
In modern drug discovery, computational methods are increasingly used to predict the activity and properties of new molecules before their synthesis, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine learning-based models that correlate chemical structures with biological activity. nih.gov
For a series of analogs of this compound, a QSAR model could be developed using various molecular descriptors. These descriptors can be categorized as:
1D: Molecular weight, atom counts.
2D: Topological indices, polar surface area, calculated logP.
3D: Molecular shape, volume, dipole moment, pharmacophore features.
Machine learning algorithms, such as Random Forests or deep neural networks, can be trained on a dataset of synthesized analogs and their measured activities to build a predictive model. sciengine.comstanford.edu These models can then be used to screen virtual libraries of related compounds to prioritize the most promising candidates for synthesis. mdpi.com Such models can predict not only binding affinity but also ligand efficiency (LE), a metric that relates potency to the size of the molecule, helping to guide the optimization of lead compounds toward more drug-like candidates. nih.govnih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Methodologies and Mechanistic Insights
In Vitro Metabolic Stability Studies in Microsomes and Hepatocytes (Mechanistic Identification of Metabolites)
The initial assessment of a compound's metabolic fate is crucial for predicting its lifespan in the body. Metabolic stability is evaluated using subcellular fractions (microsomes) and intact cells (hepatocytes) from various species, including humans, to identify potential inter-species differences. nuvisan.com
Liver Microsomes: These preparations are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. evotec.com The compound is incubated with liver microsomes in the presence of necessary cofactors like NADPH. srce.hr Samples are taken at various time points, and the rate of disappearance of the parent compound is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). springernature.com Microsomal assays are particularly useful for identifying compounds that are rapidly metabolized by CYP enzymes. evotec.com
Hepatocytes: Intact liver cells, often used as cryopreserved suspensions, provide a more complete metabolic picture. thermofisher.com They contain both Phase I and Phase II metabolizing enzymes (e.g., UGTs, SULTs) and their corresponding cofactors, offering insight into a broader range of metabolic pathways. thermofisher.com Similar to microsomal studies, the disappearance of the parent compound over time is monitored to determine stability. Furthermore, the incubation mixture can be analyzed to identify the chemical structures of major metabolites, providing a mechanistic understanding of the compound's biotransformation pathways.
| Test System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
|---|---|---|---|
| Liver Microsomes | Human | >60 | <10 |
| Liver Microsomes | Rat | 45 | 25 |
| Hepatocytes | Human | >120 | <5 |
| Hepatocytes | Rat | 95 | 15 |
Determination of Permeability Across Biological Barriers Using In Vitro Models (e.g., PAMPA, Caco-2 Assays)
To be effective, a drug must often cross biological membranes to reach its target. In vitro permeability assays predict a compound's potential for absorption and distribution.
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay assesses a compound's ability to cross a lipid-infused artificial membrane via passive diffusion. creative-biolabs.com It is a non-cell-based model that provides a rapid and cost-effective measure of passive permeability. researchgate.net The results can help predict absorption from the gastrointestinal tract or penetration of the blood-brain barrier. creative-biolabs.com
Caco-2 Assays: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. nih.gov This model is considered the gold standard for predicting oral drug absorption because it accounts for multiple transport mechanisms, including passive diffusion, active transport (uptake and efflux), and paracellular transport. researchgate.net By measuring the rate of compound movement from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, one can determine the apparent permeability coefficient (Papp) and the efflux ratio. A high efflux ratio suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption. nih.gov
| Assay | Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
|---|---|---|---|---|
| PAMPA | N/A | 15.2 | N/A | High |
| Caco-2 | A → B | 12.5 | 0.8 | High |
| B → A | 10.0 |
Plasma Protein Binding Characteristics and Implications for Free Concentration in Preclinical Models
Once in the bloodstream, drugs can bind to plasma proteins such as albumin and alpha-1-acid glycoprotein (AAG). researchgate.net According to the "free drug theory," only the unbound fraction of a drug is available to distribute into tissues, interact with pharmacological targets, and be cleared from the body. nih.gov Therefore, determining the extent of plasma protein binding (PPB) is critical.
The most common method to measure PPB is equilibrium dialysis. nih.gov The compound is dialyzed against a protein-containing solution (plasma) until equilibrium is reached, and the concentrations in the protein-free and protein-containing compartments are measured. The result is expressed as the fraction unbound (fu). High PPB (low fu) can significantly impact a drug's pharmacokinetic profile, potentially leading to a lower volume of distribution and reduced clearance. nih.govsci-hub.box Changes in protein levels due to disease can alter the free concentration of highly bound drugs, which has important implications for efficacy and safety. nih.gov
| Species | Fraction Unbound (fu, %) | Primary Binding Protein |
|---|---|---|
| Human | 2.5 | Albumin |
| Rat | 5.1 | Albumin |
| Mouse | 6.8 | Albumin |
| Dog | 3.2 | Albumin |
In Vivo Pharmacokinetic Profiling in Animal Models for Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
While in vitro assays are predictive, in vivo studies in animal models are essential to understand a compound's disposition in a complete biological system. nih.gov Typically, rodents (e.g., Sprague-Dawley rats) are used in initial studies. bioivt.com After administration of the compound, blood samples are collected at multiple time points and analyzed to determine the plasma concentration-time profile.
This profile allows for the calculation of key PK parameters, including:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC: Area under the concentration-time curve, representing total drug exposure.
t½: Elimination half-life.
CL: Clearance, the rate at which the drug is removed from the body.
Vd: Volume of distribution, an indicator of how widely the drug distributes into tissues.
These ADME studies provide a comprehensive overview of the compound's behavior in vivo, which is critical for dose selection in further preclinical and clinical studies. bioivt.comresearchgate.net
Mechanistic Pharmacodynamic Biomarker Discovery and Validation in Preclinical Models
Pharmacodynamics (PD) describes the relationship between drug concentration and its pharmacological effect. A crucial step in drug development is to identify and validate biomarkers that provide a quantitative measure of this effect. nih.gov A good biomarker should be mechanistically linked to the drug's target and predictive of the clinical outcome. researchgate.net
For a compound like 3-[2-(4-Fluorophenyl)ethoxy]azetidine, this process would involve:
Discovery: Based on the compound's intended target and mechanism of action, potential biomarkers (e.g., receptor occupancy, enzyme activity, downstream signaling molecules) are identified from in vitro or ex vivo experiments.
Validation: The selected biomarker is then measured in preclinical animal models following drug administration. trulylabs.com The goal is to establish a clear relationship between the drug's exposure (PK, e.g., AUC or Cmax) and the biomarker response (PD). This PK/PD relationship is fundamental for predicting the required therapeutic exposure levels in humans. nih.govresearchgate.net
Physiologically Based Pharmacokinetic (PBPK) Modeling for Mechanistic Understanding of Disposition in Animal Models
PBPK modeling is a sophisticated computational approach that simulates the ADME of a drug within the body. researchgate.net Unlike traditional pharmacokinetic models, PBPK models are built upon the physiological and anatomical structure of the species being studied. nih.govmdpi.com The model consists of compartments representing different organs and tissues, interconnected by blood flow.
In vitro data (e.g., metabolic clearance, permeability, plasma protein binding) and compound-specific physicochemical properties are integrated with physiological parameters (e.g., organ volumes, blood flow rates). The resulting model can simulate the drug's concentration in various tissues over time. nih.govbohrium.com PBPK models are invaluable for:
Mechanistically understanding the factors that control a drug's disposition.
Extrapolating pharmacokinetic profiles across different species and doses. nih.gov
Predicting the impact of physiological changes (e.g., disease states) on drug exposure. researchgate.net
Emerging Research Directions and Future Perspectives for 3 2 4 Fluorophenyl Ethoxy Azetidine
Application as Molecular Probes for Novel Biological Targets
The development of fluorescent molecular probes is crucial for imaging and understanding biological processes at the molecular level. Azetidine-substituted fluorescent compounds are emerging as promising tools in this field. google.com The incorporation of an azetidine (B1206935) ring into fluorophore scaffolds can enhance key properties such as water solubility and cell permeability without compromising brightness or photostability. researchgate.net
For a molecule like 3-[2-(4-Fluorophenyl)ethoxy]azetidine, the azetidine moiety could be appended to a known fluorophore. Research on azetidine-containing heterospirocycles has demonstrated a general strategy for improving the performance of donor-acceptor type fluorophores. researchgate.net This modification can lead to a significant enhancement of the fluorescence quantum yield, which is a critical measure of a fluorophore's efficiency. The substitution with azetidine can modulate fluorescence by enhancing the quantum yield, tuning absorption and emission wavelengths, or improving the photostability of the fluorophore. researchgate.net
| Feature | Description | Potential Impact of Azetidine Scaffold |
| Quantum Yield | Efficiency of converting absorbed light into emitted light. | Can be significantly increased, leading to brighter probes. researchgate.net |
| Photostability | Resistance to chemical and structural changes induced by light. | Can be improved, allowing for longer imaging experiments. researchgate.net |
| Solubility | Ability to dissolve in a solvent, such as water in biological systems. | Introduction of azetidine-containing heterospirocycles can substantially increase water solubility. researchgate.net |
| Permeability | Ability to pass through biological membranes. | Azetidine substitution can maintain or improve cell permeability for intracellular imaging. researchgate.net |
This table outlines the potential enhancements to fluorescent probes by incorporating an azetidine scaffold.
Integration into Bivalent Ligands and Multicomponent Systems for Enhanced Specificity
Bivalent ligands, which consist of two pharmacophores connected by a linker, are a powerful strategy for increasing the binding affinity and specificity for biological targets. The rigid and well-defined three-dimensional structure of the azetidine ring makes it an attractive component for use as a scaffold or linker in the design of such molecules. enamine.net The defined spatial orientation of substituents on a rigid azetidine scaffold can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity. enamine.net
In the context of this compound, the azetidine core could serve as a central hub from which to project two different pharmacophores. This would allow for the simultaneous engagement of two binding sites on a single receptor or two separate but proximal receptors, thereby enhancing target specificity and potency. This approach is particularly valuable for complex targets that are difficult to modulate with traditional monovalent ligands.
Potential in Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Strategies
Fragment-Based Drug Discovery (FBDD) has become a highly successful method for identifying lead compounds in drug discovery. nih.gov This approach uses small, low-complexity molecules, or "fragments," as starting points for building more potent and specific drug candidates. frontiersin.org The azetidine scaffold is well-suited for FBDD due to its small size, conformational rigidity, and synthetic tractability, which allows for the systematic exploration of chemical space around the core. enamine.netnih.gov
The this compound structure contains key features of a useful fragment. Its development potential is highlighted by research on other azetidine derivatives that have served as starting points for potent inhibitors. For instance, a fragment-based approach was successfully used to develop a brain-penetrant HDAC2 inhibitor from a low-affinity α-amino-amide zinc-binding fragment. nih.gov
Furthermore, the azetidine scaffold can be incorporated into covalent inhibitors, which form a permanent bond with their target protein. This strategy can lead to increased potency, prolonged duration of action, and the ability to target proteins once considered "undruggable." nih.gov Recently, irreversible covalent azetidine-based small molecules have been developed as potent inhibitors of Stat3, a key cancer target. These compounds work by forming covalent bonds with cysteine residues in the protein's DNA-binding domain. researchgate.net
| FBDD Application | Compound Class | Target | Resulting Potency |
| Initial Fragment Hit | Azetidine-based α-amino-amide | HDAC2 | Optimized to sub-μM inhibitor nih.gov |
| Covalent Inhibitor | Azetidine-based small molecule | Stat3 | IC50 values of 0.66-0.98 µM researchgate.net |
| GABA Uptake Inhibitor | Azetidin-2-ylacetic acid derivatives | GAT-1 | IC50 values of 2.01-2.83 µM nih.gov |
This table presents examples of azetidine derivatives successfully employed in fragment-based and covalent inhibitor design.
Development of Photoactivatable Derivatives for Optogenetic or Photopharmacological Applications
Photopharmacology is an emerging field that uses light to control the activity of drugs with high spatial and temporal precision. This is achieved by designing molecules that can be switched between an active and an inactive state using light of a specific wavelength. While direct research into photoactivatable derivatives of this compound is not yet available, the synthesis of functionalized azetidines using photochemical strategies is well-established. nih.govresearchgate.netacs.orgchemrxiv.orgresearchgate.net
For instance, the visible-light-mediated aza Paternò-Büchi reaction provides a scalable and efficient method for creating densely functionalized azetidines. nih.govresearchgate.netacs.orgchemrxiv.orgresearchgate.net This synthetic versatility could be harnessed to incorporate photoresponsive elements, such as an azobenzene (B91143) group, into the azetidine scaffold. Such a modification would allow for the precise optical control of the molecule's interaction with its biological target, opening up new avenues for research and therapeutic intervention.
Exploration as Scaffolds for Radiopharmaceutical Imaging Agent Development (Conceptual)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive quantification of biological processes in vivo. frontiersin.org The development of novel PET radioligands is essential for studying diseases and accelerating drug development. nih.gov The 4-fluorophenyl group present in this compound makes it an conceptually ideal candidate for radiolabeling with fluorine-18 (B77423) ([¹⁸F]), a commonly used positron-emitting radionuclide with a convenient half-life for PET imaging. frontiersin.org
The azetidine scaffold itself has been successfully incorporated into PET tracers. For example, [¹⁸F]-nifzetidine, which contains an azetidine ring, has shown promise as a PET imaging agent for α4β2 nicotinic acetylcholine (B1216132) receptors. researchgate.net Similarly, piperazinyl azetidine scaffolds have been used to develop reversible PET ligands for imaging monoacylglycerol lipase (B570770) (MAGL), an important enzyme in the endocannabinoid system. nih.gov These examples demonstrate the utility of the azetidine core in designing brain-penetrant and specific PET radioligands. The development of an ¹⁸F-labeled version of this compound could provide a novel tool for imaging its currently unknown biological targets.
| Azetidine-Based PET Tracer | Target | Radionuclide | Key Finding |
| [¹⁸F]MAGL-4-11 | Monoacylglycerol Lipase (MAGL) | Fluorine-18 | Reversible binding mechanism with nanomolar affinity. nih.gov |
| [¹⁸F]-nifzetidine | α4β2 nAChR | Fluorine-18 | Promising agent for quantitative PET studies of the receptor. researchgate.net |
This table summarizes the development of azetidine-based PET radiopharmaceuticals.
Advanced Material Science Applications of Azetidine Derivatives
Beyond medicinal chemistry, azetidine derivatives are finding applications in advanced material science. Their strained four-membered ring structure makes them interesting monomers for polymerization and as components in energetic materials. rsc.orgresearchgate.netresearchgate.net
Recent research has demonstrated the synthesis of novel azetidine-based energetic materials using photochemical methods. nih.govresearchgate.netacs.orgchemrxiv.orgresearchgate.net These materials exhibit favorable properties such as high densities, good oxygen balances, and increased detonation pressures and velocities compared to traditional materials. researchgate.netchemrxiv.org The physical properties of these energetic materials, such as their melting points, can be finely tuned by altering the stereochemistry of the azetidine substituents. nih.gov Some of these novel azetidine derivatives are being explored as solid melt-castable explosives and liquid propellant plasticizers. nih.govresearchgate.netacs.orgchemrxiv.orgresearchgate.net This highlights the potential of azetidine scaffolds, including structures related to this compound, to serve as building blocks for a new generation of advanced materials. researchgate.net
| Property | Azetidine-Based Energetic Material (Compound 25) | Azetidine-Based Energetic Material (Compound 26) |
| Physical State | Liquid | Liquid |
| Freezing Point | -20 °C | -25 °C |
| Decomposition Temp. | 200 °C | 205 °C |
| Classification | Potential Liquid Propellant Plasticizer | Potential Liquid Propellant Plasticizer |
This table shows the physical properties of two novel liquid azetidine-based energetic materials, highlighting their potential as propellant plasticizers. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
